![molecular formula C13H22N2O3S2 B2865132 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1396631-49-4](/img/structure/B2865132.png)
4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Synthesis Analysis
The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .Scientific Research Applications
Antibacterial Activity
Furan derivatives have shown significant potential in the realm of medicinal chemistry, particularly in combating microbial resistance . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-Ulcer Medication
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that furan derivatives, including the compound , could potentially be used in the treatment of ulcers.
Diuretic Properties
Furan derivatives have been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine.
Muscle Relaxant
Furan derivatives have also been found to have muscle relaxant properties . This suggests potential applications in treating conditions that cause muscle spasms or stiffness.
Anti-Inflammatory, Analgesic, and Antidepressant Properties
Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests potential applications in treating a variety of conditions, from inflammation and pain to depression.
Anti-Parkinsonian and Anti-Glaucoma Properties
Furan derivatives have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests potential applications in treating Parkinson’s disease and glaucoma.
Anticancer Properties
Furan derivatives have been found to have anticancer properties . This suggests potential applications in cancer treatment.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a furan ring, which is a key structural motif in many biologically active compounds . Furan derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The presence of a furan ring and a sulfanylmethyl group suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Furan derivatives have been implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The sulfanylmethyl group might be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .
Result of Action
Given the wide range of biological activities associated with furan derivatives , it is plausible that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its targets and its overall efficacy .
properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S2/c1-14(2)20(16,17)15-7-5-12(6-8-15)10-19-11-13-4-3-9-18-13/h3-4,9,12H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWYBZXMPIWVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CSCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide |
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